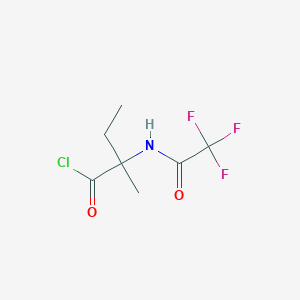![molecular formula C18H16O3 B14512068 4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one CAS No. 62625-87-0](/img/structure/B14512068.png)
4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxepin core with a methoxyphenyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with a suitable precursor. One common method is the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-1-benzoxepin-5(2H)-one under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The double bond in the methoxyphenylmethylidene moiety can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Saturated benzoxepin derivatives.
Substitution: Halogenated or nitrated benzoxepin compounds.
Scientific Research Applications
4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The benzoxepin core may also play a role in binding to biological macromolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)methylidene]-7-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
- 4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
62625-87-0 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C18H16O3/c1-20-15-8-6-13(7-9-15)12-14-10-11-21-17-5-3-2-4-16(17)18(14)19/h2-9,12H,10-11H2,1H3 |
InChI Key |
SCZXHSSASDTNOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCOC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)

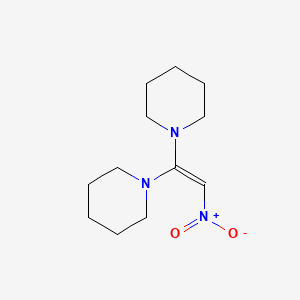

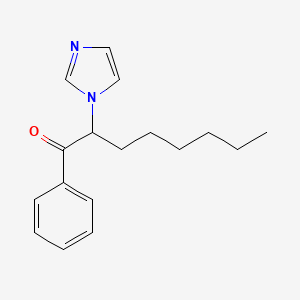
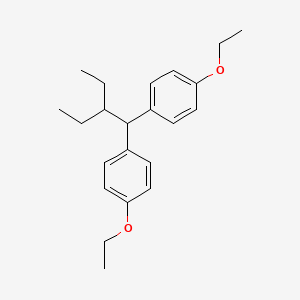
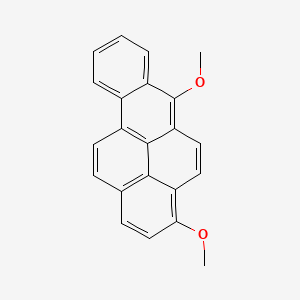

phosphanium chloride](/img/structure/B14512051.png)

![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
